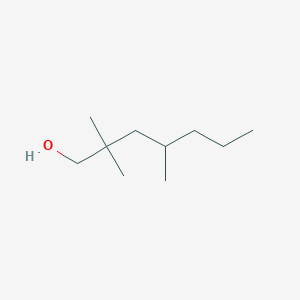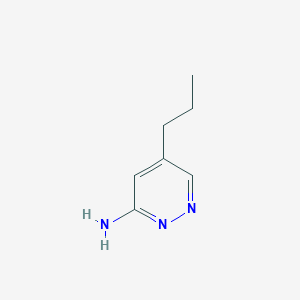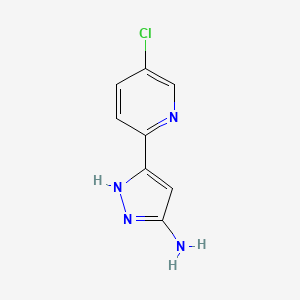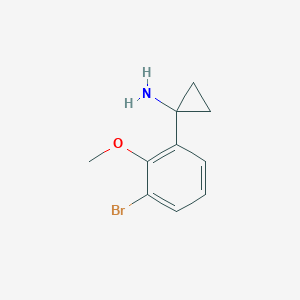
2,2,4-Trimethylheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylheptan-1-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol and is known for its use in various industrial applications. The compound is characterized by its clear, colorless appearance and is often used as a solvent or intermediate in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylheptanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4-trimethylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 2,2,4-trimethylheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 2,2,4-Trimethylheptanoic acid.
Reduction: 2,2,4-Trimethylheptane.
Substitution: 2,2,4-Trimethylheptyl chloride or bromide.
Applications De Recherche Scientifique
2,2,4-Trimethylheptan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethylheptan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its branched structure also influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: A hydrocarbon with a similar structure but without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-1-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its hydrocarbon analogs. This functional group allows it to participate in a wider range of chemical reactions, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C10H22O |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2,4-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-9(2)7-10(3,4)8-11/h9,11H,5-8H2,1-4H3 |
Clé InChI |
RUCVXMGJYFHUNW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)







